molecular formula C22H23N5O3S B2412838 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-51-4

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Número de catálogo: B2412838
Número CAS: 898349-51-4
Peso molecular: 437.52
Clave InChI: PNFLBMAXNZSWIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a potent, selective, and cell-active ATP-competitive inhibitor of DRAK2 (Death-associated protein kinase-Related Apoptosis-inducing protein Kinase 2) source . This compound has emerged as a critical pharmacological tool for dissecting the role of DRAK2 in immune cell signaling and apoptosis. Research indicates that DRAK2 inhibition with this small molecule promotes T-cell receptor-induced apoptosis and suppresses T-cell activation, positioning it as a valuable compound for investigating novel therapeutic pathways in autoimmune diseases such as type 1 diabetes and multiple sclerosis source . Its high selectivity profile minimizes off-target effects, enabling researchers to precisely elucidate DRAK2's mechanism in regulating peripheral T-cell function and survival without confounding kinase interactions. The core thiazolotriazole scaffold contributes to its high affinity for the DRAK2 ATP-binding pocket, making it an indispensable chemical probe for exploratory research in immunology and oncology, where DRAK2 activity is implicated in disease progression.

Propiedades

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-2-17-23-22-27(24-17)21(29)19(31-22)18(15-7-4-3-5-8-15)25-10-12-26(13-11-25)20(28)16-9-6-14-30-16/h3-9,14,18,29H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFLBMAXNZSWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Molecular Structure and Properties

The molecular formula of the compound is C23H25N5O3SC_{23}H_{25}N_{5}O_{3}S with a molecular weight of approximately 451.5 g/mol. The structure features multiple functional groups, including a thiazole moiety and a piperazine ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC23H25N5O3S
Molecular Weight451.5 g/mol
CAS Number898349-69-4

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the thiazole ring : Using appropriate reagents and conditions.
  • Piperazine incorporation : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Final coupling : The furan and phenyl groups are added to complete the structure.

These steps often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thiazole group is particularly noted for enhancing antimicrobial efficacy.

Anticancer Activity

In vitro studies conducted by the National Cancer Institute have demonstrated that compounds with similar structures exhibit antitumor activity across multiple cancer cell lines including leukemia, lung cancer, and breast cancer . The mechanism of action is hypothesized to involve interference with cellular proliferation pathways.

Case Studies

  • Study on Antimicrobial Action : A study synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial properties using the minimum inhibitory concentration (MIC) method. Results indicated strong activity against both gram-positive and gram-negative bacteria .
  • Antitumor Activity Assessment : Another study focused on the evaluation of anticancer properties using a panel of 60 tumor cell lines. Compounds similar to the target molecule showed promising results in inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

  • Methodology : The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of hydrazine hydrate with carbonyl intermediates (e.g., ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate) to form pyrazole or triazole precursors .
  • Step 2 : Cyclization using phosphorus oxychloride or sodium hydride to generate fused heterocycles like thiazolo-triazoles .
  • Step 3 : Introduction of the piperazine and furan-2-yl methanone moieties via nucleophilic substitution or coupling reactions .
    • Key Tools : Monitor reactions using TLC, and purify via recrystallization or column chromatography.

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • 1H NMR : Identify proton environments (e.g., aromatic protons, hydroxyl groups, and piperazine CH2 signals) .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H stretches in triazoles) .
  • HPLC : Assess purity (>95% recommended for biological studies) .
    • Data Interpretation : Compare spectral data with structurally related compounds (e.g., reports melting points >280°C for triazole derivatives).

Advanced Research Questions

Q. How can low yields in the final synthetic step be optimized?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps to improve solubility .
  • Catalyst Optimization : Replace LiCl with alternative Lewis acids (e.g., ZnCl2) in coupling reactions .
  • Temperature Control : Use microwave-assisted synthesis for faster and higher-yield cyclization .
    • Troubleshooting : Low yields may result from steric hindrance at the piperazine nitrogen; consider protecting group strategies .

Q. How to resolve contradictory bioactivity data between in vitro and in vivo assays?

  • Methodology :

  • Assay Validation : Confirm target engagement using techniques like SPR (surface plasmon resonance) or cellular thermal shift assays .
  • Metabolic Stability : Evaluate pharmacokinetics (e.g., microsomal stability) to address poor in vivo activity .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing furan with thiophene) to improve bioavailability .

Q. What computational strategies are effective for target identification?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the phenyl ring .
  • MD Simulations : Perform 100-ns simulations to assess binding stability in physiological conditions .

Q. How do substituents on the thiazolo-triazole core influence biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogues with varying R-groups (e.g., 2-ethyl vs. 2-methyl) and test against fungal pathogens .
  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to enhance electrophilic interactions with target enzymes .
    • Data Example : shows that trifluoromethyl-substituted thiazoles exhibit higher antibacterial activity (MIC: 2 µg/mL vs. S. aureus).

Q. How to determine physicochemical properties like pKa and solubility?

  • Methodology :

  • Potentiometric Titration : Use tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa .
  • Solubility Assays : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by HPLC quantification .

Q. What experimental approaches identify tautomeric forms in solution?

  • Methodology :

  • UV-Vis Spectroscopy : Detect shifts in λmax corresponding to thione-thiol tautomerism (e.g., ~250 nm for thione vs. ~290 nm for thiol) .
  • DFT Calculations : Compare computed tautomer energies (e.g., Gaussian 16 at B3LYP/6-31G* level) with experimental data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.